4-Hydroxy-2,3-dimethoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYSWXWDNMUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620690 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69471-05-2 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxy 2,3 Dimethoxybenzaldehyde
Design and Optimization of Novel Synthetic Pathways to 4-Hydroxy-2,3-dimethoxybenzaldehyde
The rational design of synthetic routes is crucial for the efficient production of this compound. This involves selecting appropriate precursors and developing reaction sequences that allow for the controlled introduction of functional groups onto the aromatic ring.
Multi-Step Conversions from Precursors
A common strategy for synthesizing complex benzaldehydes is through the multi-step functionalization of simple, readily available phenolic precursors. A plausible and efficient pathway to substituted dihydroxy-methoxybenzaldehydes often starts from pyrogallol (B1678534) (1,2,3-trihydroxybenzene). This approach involves a sequence of formylation, methylation, and selective demethylation.
One established route for a related isomer involves the formylation of pyrogallol (4) using triethyl orthoformate and a Lewis acid like anhydrous aluminum chloride to produce 2,3,4-trihydroxybenzaldehyde (B138039) (5). sciforum.net This intermediate can then be fully methylated with a reagent such as methyl iodide (MeI) to yield 2,3,4-trimethoxybenzaldehyde (B140358) (6). sciforum.net The final and most critical step is a regioselective demethylation. The use of a Lewis acid can selectively cleave one of the methoxy (B1213986) groups to reveal the desired hydroxyl group. For instance, treating the trimethoxy intermediate with aluminum chloride allows for the targeted removal of a specific methyl ether, a reaction whose outcome is dictated by reaction time and conditions to avoid undesired di-demethylation. sciforum.net
A similar multi-step approach has been employed for the synthesis of isotopically labeled analogs, starting from non-aromatic precursors. This pathway involves constructing the benzene (B151609) ring through cyclization and aromatization, followed by a sequence of regioselective lithiation, formylation, methylation, and finally, selective demethylation using boron trichloride (B1173362) (BCl₃) to yield the desired product. whiterose.ac.uk
| Step | Precursor | Reagents | Product | Reference |
| 1 | Pyrogallol | HC(OEt)₃, AlCl₃, EtOAc | 2,3,4-Trihydroxybenzaldehyde | sciforum.net |
| 2 | 2,3,4-Trihydroxybenzaldehyde | MeI, Base | 2,3,4-Trimethoxybenzaldehyde | sciforum.net |
| 3 | 2,3,4-Trimethoxybenzaldehyde | AlCl₃ | 2-Hydroxy-3,4-dimethoxybenzaldehyde | sciforum.net |
This table outlines a synthetic pathway for an isomer, demonstrating a viable strategy for converting a simple precursor to a polysubstituted benzaldehyde (B42025).
Regioselective Functionalization Strategies
Regioselectivity is the cornerstone of synthesizing a specific isomer like this compound. The directing effects of the substituents on the aromatic ring are harnessed to introduce new functional groups at the desired positions.
Formylation: The introduction of the aldehyde (formyl) group onto the aromatic ring is a key step. Classical methods such as the Vilsmeier-Haack or Gattermann reaction are often employed. In the synthesis of 2,3,4-trihydroxybenzaldehyde from pyrogallol, the formylation occurs at the position para to the central hydroxyl group, guided by the combined activating effects of the three hydroxyl groups. sciforum.net The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, is another powerful method for the ortho-formylation of phenols. whiterose.ac.uk The choice of formylation agent and reaction conditions is critical to control the position of the incoming aldehyde group. uniroma1.itthieme-connect.de
Selective Demethylation: Perhaps the most challenging step is the regioselective cleavage of a single methoxy group in a polymethoxylated compound. Lewis acids are commonly used for this transformation. For example, boron trichloride (BCl₃) has been shown to selectively demethylate the methoxy groups ortho and meta to a carbonyl group, leaving a para-methoxy group intact. whiterose.ac.uk Similarly, aluminum chloride (AlCl₃) can be used, with the reaction's selectivity often controlled by temperature and reaction time. sciforum.net A Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) using AlCl₃ at elevated temperatures has been observed to cause selective cleavage of one methoxy group, highlighting the ability of this reagent to target specific ethers based on the electronic and steric environment. nih.gov This precise control is essential to convert a trimethoxy precursor into the target 4-hydroxy-2,3-dimethoxy structure.
Cascade and One-Pot Reaction Development
To improve synthetic efficiency, reduce waste, and simplify procedures, chemists often develop cascade or one-pot reactions where multiple transformations occur in a single reaction vessel. mdpi.com These processes avoid the need for isolation and purification of intermediate compounds, saving time and resources.
While a specific one-pot synthesis for this compound is not prominently documented, related methodologies demonstrate the principle. For instance, in a synthesis starting from a cyclohexane-1,3-dione precursor, an efficient one-pot reaction was developed that combined the aromatization and subsequent methylation steps. whiterose.ac.uk The development of such a process for the synthesis of this compound could, for example, involve a sequential formylation and methylation or a methylation and selective demethylation in a single pot, contingent on the compatibility of the reagents and reaction conditions.
Catalytic Approaches in this compound Synthesis
Catalysis offers a route to milder reaction conditions, improved selectivity, and greater efficiency. Both transition metals and small organic molecules have been employed as catalysts in the synthesis of substituted benzaldehydes.
Transition Metal-Catalyzed Transformations
Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a variety of transformations.
Lewis Acid Catalysis: Many formylation reactions rely on transition metal-based Lewis acids. Titanium tetrachloride (TiCl₄) is used in the Rieche formylation to introduce an aldehyde group ortho to a hydroxyl group. whiterose.ac.uk Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also effective Lewis acids for promoting the formylation of electron-rich aromatic rings, including methoxyphenyl derivatives. sciforum.netuniroma1.it
Oxidation Catalysis: The synthesis of hydroxybenzaldehydes can also be achieved through the selective oxidation of the corresponding methylphenols (cresols). Cobalt (II) chloride, in the presence of a base and an oxygen atmosphere, has been shown to effectively catalyze the oxidation of the para-methyl group of cresol (B1669610) derivatives to a formyl group, yielding 4-hydroxybenzaldehydes. googleapis.com Copper-based catalysts have also been utilized for the selective oxidation of substituted phenols. researchgate.net
Palladium Catalysis: Palladium catalysts are versatile tools in organic synthesis. For the synthesis of substituted benzaldehydes, a modified Rosenmund reduction can be employed, where a substituted benzoyl chloride is reduced to the corresponding aldehyde using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. orgsyn.org Furthermore, palladium-catalyzed dehydrogenation has been used to achieve the aromatization of cyclic precursors in the synthesis of key phenolic intermediates. whiterose.ac.uk
Organocatalytic Systems
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, is a rapidly growing field of "green chemistry." While specific applications to the synthesis of this compound are not widely reported, general principles can be applied. For instance, a metal-free method for the formylation of certain phenolated 1,2,3-triazoles has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent, where the reaction is co-controlled by the triazole and a hydroxyl group. ias.ac.in The development of organocatalytic methods for the regioselective formylation or functionalization of pyrogallol ethers represents a promising future direction for the synthesis of the target compound.
Biocatalytic Synthesis Routes
The exploration of biocatalytic methods for producing fine chemicals is driven by the high selectivity and mild reaction conditions offered by enzymes. While specific enzymatic routes for the direct synthesis of this compound are not yet extensively documented, plausible pathways can be extrapolated from existing biocatalytic transformations of analogous phenolic compounds.
A potential biocatalytic approach could involve the regioselective hydroxylation of a precursor molecule like 2,3-dimethoxybenzaldehyde (B126229). Enzymes such as monooxygenases have demonstrated the ability to introduce hydroxyl groups into aromatic rings. For instance, 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas azelaica HBP1 is known to hydroxylate various 2-substituted phenols into their corresponding 3-substituted catechols. nih.gov This suggests that a suitably engineered monooxygenase could potentially convert 2,3-dimethoxybenzaldehyde to this compound. The primary challenge in such a process would be controlling the regioselectivity of the hydroxylation to target the C4 position.
Another avenue involves the use of whole-cell biocatalysts. Genetically engineered microorganisms, such as Escherichia coli, can be designed to express a cascade of enzymes capable of converting simple, renewable feedstocks like glucose into complex aromatic compounds, including catechols. google.com This approach, if adapted, could offer a sustainable route starting from basic nutrients. Furthermore, cascade reactions within a single microbial host can convert lignin-derived phenols and catechols into more valuable products, showcasing the potential for valorizing biomass waste streams. rsc.org
| Potential Biocatalytic Step | Enzyme Class | Precursor | Potential Product | Key Challenge |
| Regioselective Hydroxylation | Monooxygenase | 2,3-Dimethoxybenzaldehyde | This compound | Achieving specific C4 hydroxylation |
| Catechol Formation | Various (in engineered microbes) | Glucose or Lignin-derived phenols | Catechol-like intermediates | Engineering a specific pathway to the target molecule |
Green Chemistry Principles Applied to this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic aldehydes to minimize environmental impact and enhance efficiency. rjpn.org
Solvent-free and mechanochemical methods represent a significant advancement in green synthesis by reducing or eliminating the use of hazardous organic solvents. The Claisen-Schmidt condensation, a common reaction for forming carbon-carbon bonds in the synthesis of chalcones and other aromatic compounds, has been successfully performed under solvent-free conditions. researchgate.netmdpi.comnih.gov This is typically achieved by grinding the reactants, such as a substituted benzaldehyde and a ketone, with a solid base catalyst like sodium hydroxide. mdpi.comnih.gov This technique is not only environmentally benign but also often leads to high yields and simplified purification processes. mdpi.com While not directly reported for this compound, this methodology could be adapted for its synthesis or for reactions where it is used as a starting material.
Mechanochemical synthesis, which uses mechanical energy to initiate reactions, offers another solvent-free alternative. The Duff reaction, a formylation method for phenols, has been adapted to a solid-phase mechanochemical route using hexamethylenetetramine (HMTA) and a catalytic amount of sulfuric acid in a mixer mill, avoiding the use of toxic solvents like trifluoroacetic acid. researchgate.net
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste.
Addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. savemyexams.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For instance, traditional formylation methods like the Vilsmeier-Haack and Duff reactions have inherently lower atom economies due to the formation of stoichiometric byproducts.
Theoretical Atom Economy of a Vilsmeier-Haack Reaction: In a typical Vilsmeier-Haack formylation of a phenol (B47542) using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), the desired aldehyde is produced alongside phosphoric acid and dimethylammonium chloride as byproducts. The atom economy for this process is significantly less than 100%.
Maximizing reaction efficiency involves not only choosing reactions with high atom economy but also optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing waste from side reactions. youtube.com
The shift towards a bio-based economy encourages the use of renewable starting materials. Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of aromatic compounds, including substituted benzaldehydes like vanillin (B372448) and syringaldehyde (B56468). scientific.netnih.govnih.gov Research is ongoing to develop efficient methods for the depolymerization of lignin and the selective conversion of its monomers into valuable chemicals. Catalytic oxidation of lignin using metalloporphyrins or other catalysts can yield a mixture of aromatic aldehydes. scientific.netusda.gov This approach provides a potential renewable route to precursors for this compound.
The use of sustainable catalysts is another key aspect of green chemistry. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled. rsc.org For instance, gold nanoparticles supported on various materials have been shown to be effective catalysts for the selective oxidation of alcohols to aldehydes using molecular oxygen as a green oxidant. google.com Vanadium-based catalysts have also been employed for the sustainable oxidation of toluene (B28343) to benzaldehyde. mdpi.com
| Green Chemistry Approach | Application in Synthesis | Benefit |
| Solvent-Free Synthesis | Grinding reactants with a solid catalyst (e.g., Claisen-Schmidt condensation). mdpi.comnih.gov | Reduces/eliminates hazardous solvent use, simplifies purification. |
| Mechanochemistry | Solid-phase Duff reaction using a mixer mill. researchgate.net | Avoids toxic solvents, can improve reaction rates. |
| High Atom Economy Reactions | Prioritizing addition reactions over substitution/elimination. | Minimizes waste generation at the molecular level. |
| Renewable Feedstocks | Deriving precursors from lignin. scientific.netnih.govnih.gov | Reduces reliance on fossil fuels. |
| Sustainable Catalysts | Using recyclable heterogeneous catalysts (e.g., supported metal nanoparticles). rsc.org | Improves process sustainability and cost-effectiveness. |
Asymmetric Synthesis and Enantioselective Approaches (if applicable)
Asymmetric synthesis deals with the stereoselective synthesis of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more stereocenters (e.g., a carbon atom bonded to four different groups).
This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry that bisects the aldehyde group and the aromatic ring. Therefore, it exists as a single structure and does not have enantiomers. Consequently, asymmetric synthesis and enantioselective approaches are not applicable to the synthesis of this compound itself.
Isotopic Labeling Strategies for Research Applications
Isotopically labeled compounds are invaluable tools in research, particularly in mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. whiterose.ac.uk Strategies exist for the incorporation of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into the structure of this compound.
A multi-step synthesis has been reported for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a closely related compound, which provides a blueprint for labeling strategies. whiterose.ac.uk The synthesis of a ¹³C-labeled version of this compound could similarly start from a simple, labeled precursor. For example, a ¹³C-labeled methyl iodide could be used to introduce a labeled methoxy group at a specific position on a precursor phenol.
An efficient synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been achieved in nine steps from an acyclic, non-aromatic precursor. whiterose.ac.uk This route introduces the ¹³C label early in the synthesis via the reaction of [¹³C]-methyl iodide with glutaric monomethyl ester chloride. This is followed by cyclization, aromatization, and a series of functional group manipulations to build the final substituted benzaldehyde. whiterose.ac.uk A similar strategic approach could be envisioned for the synthesis of isotopically labeled this compound.
Deuterium labeling can be achieved through various methods. For instance, protons on the aromatic ring can be exchanged with deuterium under acidic or basic conditions using a deuterium source like D₂O. Alternatively, deuterated reducing agents can be used to introduce deuterium into specific positions.
| Isotope | Labeling Position | Potential Synthetic Strategy | Research Application |
| ¹³C | Aromatic Ring Carbon | Multi-step synthesis starting from a simple ¹³C-labeled precursor. whiterose.ac.uk | Mechanistic studies, metabolic pathway tracing. |
| ¹³C | Methoxy Carbon | Methylation of a precursor phenol using ¹³C-labeled methyl iodide. | Tracing the fate of methoxy groups in biological systems. |
| ²H (Deuterium) | Aromatic Ring Proton | H/D exchange using a deuterium source (e.g., D₂O) under appropriate conditions. | NMR studies, kinetic isotope effect studies. |
| ²H (Deuterium) | Aldehyde Proton | Reduction of a corresponding carboxylic acid derivative with a deuterated reducing agent. | Mechanistic studies of aldehyde reactions. |
Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Hydroxy 2,3 Dimethoxybenzaldehyde
Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions
The aromatic ring of 4-hydroxy-2,3-dimethoxybenzaldehyde is activated towards electrophilic aromatic substitution by the presence of the hydroxyl and two methoxy (B1213986) groups, which are all electron-donating. The directing effects of these substituents determine the regioselectivity of these reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy groups are also ortho-, para-directing. The interplay of these groups, along with steric hindrance from the aldehyde and methoxy groups, influences the position of electrophilic attack.
Halogenation: Alpha halogenation, the substitution of a halogen for a hydrogen on the carbon adjacent to a carbonyl, can occur under acidic or basic conditions. youtube.com The mechanism involves the formation of an enol or enolate, which then acts as a nucleophile to attack the halogen. youtube.com
Nitration: The nitration of substituted benzaldehydes typically involves the reaction with a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). The position of nitration is directed by the existing substituents on the aromatic ring.
Nucleophilic Additions and Condensation Reactions of the Aldehyde Moiety
The aldehyde functional group in this compound is a key site for a variety of nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com
Nucleophilic Addition: A general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This is often followed by protonation of the resulting alkoxide to yield an alcohol. youtube.com The reactivity of aldehydes is generally greater than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com
Condensation Reactions:
Aldol (B89426) Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation. The reaction involves the formation of an enolate ion which then attacks another molecule of the aldehyde. orientjchem.org Mixed aldol condensations, where two different aldehydes or an aldehyde and a ketone react, are also common. orientjchem.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. orientjchem.org The reaction is often followed by decarboxylation. For instance, 2,3-dimethoxybenzaldehyde (B126229) reacts with ethyl acetoacetate (B1235776) in the presence of piperidine (B6355638) and acetic acid. orgsyn.org
Darzens Condensation: This reaction, also known as the Darzens-Claisen reaction, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. For example, 3,4-dimethoxybenzaldehyde (B141060) can undergo a Darzens condensation with 2-butyl chloroacetate (B1199739) in the presence of potassium 2-butoxide. google.com
Oxidative and Reductive Transformations of the Aromatic Core and Functional Groups
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. A notable oxidation reaction is the Dakin oxidation , where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orghooghlywomenscollege.ac.in This reaction is closely related to the Baeyer-Villiger oxidation. wikipedia.orghooghlywomenscollege.ac.in The mechanism begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by an aryl migration, elimination of hydroxide, and subsequent hydrolysis of the resulting phenyl ester. wikipedia.org The use of a urea-hydrogen peroxide complex can serve as a stable and convenient alternative oxidant. jk-sci.com
The oxidation of p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehydes can be achieved using oxygen in the presence of a cobalt(II) chloride catalyst and a base. google.com
Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation can also be employed, for instance, using a palladium-on-carbon catalyst. orgsyn.org The reduction of 4-hydroxybenzaldehyde (B117250) has been studied, though some methods have shown poor yields under certain conditions. researchgate.net
Studies on Rearrangement Reactions Involving this compound
A key rearrangement reaction involving hydroxybenzaldehydes is the Dakin reaction , which is mechanistically a rearrangement (an oxidative dearomatization followed by a Baeyer-Villiger-type rearrangement) that ultimately converts a para-hydroxylated benzaldehyde (B42025) into a hydroquinone. wikipedia.orghooghlywomenscollege.ac.injk-sci.comorganic-chemistry.orgalfa-chemistry.com The reaction proceeds through the initial formation of an aryl formate (B1220265) intermediate which is then hydrolyzed to the phenol (B47542) product. organic-chemistry.org The reaction is favored by electron-donating groups in the ortho or para position to the hydroxyl group. organic-chemistry.org
Stereo- and Regiochemical Control in Chemical Transformations
Regioselectivity: In electrophilic substitution reactions of this compound, the regioselectivity is governed by the directing effects of the hydroxyl and methoxy substituents. The powerful ortho-, para-directing ability of the hydroxyl group, combined with the directing influence of the two methoxy groups, will dictate the position of incoming electrophiles.
In reactions involving multiple hydroxyl groups on a benzaldehyde, selective protection is often necessary to achieve regiochemical control. For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected due to the electronic effects of the aldehyde group. nih.gov Similarly, in the Reimer-Tiemann reaction of resorcinol, the use of β-cyclodextrin can enhance the regioselectivity for the formation of 2,4-dihydroxybenzaldehyde. researchgate.net
The table below summarizes various reactions involving substituted benzaldehydes and their conditions.
| Reaction Type | Substrate(s) | Reagents/Catalyst | Product(s) | Ref. |
| Dakin Oxidation | o- or p-hydroxyphenyl aldehyde | H₂O₂, base | Benzenediol, Carboxylate | wikipedia.org |
| Knoevenagel Condensation | 2,3-Dimethoxybenzaldehyde, Ethyl acetoacetate | Piperidine, Acetic acid | Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate | orgsyn.org |
| Aldol Condensation | 2,5-Dimethoxybenzaldehyde, Acetone | NaOH | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one | orientjchem.org |
| Reduction | Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate | H₂, Pd/C | Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate | orgsyn.org |
| Oxidation | p-Cresol | O₂, CoCl₂, NaOH | 4-Hydroxybenzaldehyde | google.com |
| Darzens Condensation | 3,4-Dimethoxybenzaldehyde, 2-Butyl chloroacetate | Potassium 2-butoxide | α,β-Epoxy ester | google.com |
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data for the sophisticated spectroscopic and structural characterization of the specific chemical compound This compound (CAS Number: 5301-46-2) is not sufficiently available to construct the detailed article as requested.
The creation of a thorough, informative, and scientifically accurate article requires specific, published research findings for each analytical technique outlined. The available information primarily pertains to isomers such as 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde), 2,3-dimethoxybenzaldehyde, and 3,4-dimethoxybenzaldehyde (Veratraldehyde). The spectroscopic and crystallographic properties of these related compounds are distinct and cannot be used to accurately describe this compound.
Therefore, it is not possible to generate the requested content for the following sections and subsections while adhering to the strict requirements of scientific accuracy and focusing solely on this compound:
Sophisticated Spectroscopic and Structural Characterization of 4 Hydroxy 2,3 Dimethoxybenzaldehyde
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
Without access to peer-reviewed studies detailing these specific analyses for 4-Hydroxy-2,3-dimethoxybenzaldehyde, any attempt to create the article would result in speculation or the incorrect use of data from other compounds, violating the core instructions of the request.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are powerful methods for the stereochemical characterization of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. However, the application of chiroptical spectroscopy is contingent upon the inherent chirality of the molecule under investigation.
In the case of this compound, the molecule is achiral. It does not possess a stereocenter (a carbon atom attached to four different substituent groups), nor does it exhibit planar or axial chirality. The molecular structure of this compound is superimposable on its mirror image.
Consequently, chiroptical techniques like circular dichroism are not applicable for the stereochemical characterization of this compound. An achiral molecule will not exhibit a circular dichroism spectrum, as it does not interact differently with left- and right-circularly polarized light. Therefore, there are no research findings or data tables related to the chiroptical spectroscopy of this compound.
Computational Chemistry and Molecular Modeling Studies of 4 Hydroxy 2,3 Dimethoxybenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
There are no specific studies available that detail Density Functional Theory (DFT) calculations for 4-hydroxy-2,3-dimethoxybenzaldehyde. Such studies would typically involve:
Prediction of Spectroscopic Parameters:Simulating spectroscopic data (like NMR, IR, UV-Vis) and comparing them with experimental values to validate the computational model.
While DFT analysis has been mentioned in studies involving products derived from other complex structures, it was not applied to this compound itself. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
No literature detailing Molecular Dynamics (MD) simulations for this compound could be located. MD simulations are crucial for understanding how the molecule behaves over time, its flexibility, and how it interacts with its environment, particularly with solvents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Function Prediction
In Silico Molecular Docking Studies with Protein Receptors and Enzyme Active Sites
There is no available research that reports on the molecular docking of this compound with any protein or enzyme active sites. Molecular docking is a computational technique used to predict how a molecule binds to a biological target, providing insight into its potential pharmacological effects.
Mechanistic Studies of Reactions Using Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For a molecule like this compound, several types of reactions can be computationally modeled to understand its reactivity.
The reactivity of the benzaldehyde (B42025) moiety is significantly influenced by the electronic effects of its substituents. The hydroxyl (-OH) group at the para-position and the two methoxy (B1213986) (-OCH3) groups at the ortho and meta positions are all electron-donating groups. Their presence increases the electron density on the aromatic ring and, to some extent, on the carbonyl group of the aldehyde. This electronic enrichment can affect the molecule's susceptibility to both nucleophilic and electrophilic attacks.
Computational studies on various substituted benzaldehydes have shown that electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, which can, in turn, affect the rates of nucleophilic addition reactions. For instance, in reactions like the aldol (B89426) condensation, a positive correlation is often observed between the electrophilicity of the benzaldehyde and the reaction rate. d-nb.info Therefore, it can be hypothesized that this compound might exhibit a somewhat lower reactivity in such reactions compared to unsubstituted benzaldehyde.
DFT calculations can be employed to model specific reactions. For example, the mechanism of Schiff base formation, a common reaction of aldehydes, has been investigated for benzaldehyde and its derivatives. nih.gov A typical computational study would involve:
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can trace the reaction pathway from a transition state down to the corresponding reactants and products, confirming the connection between them.
A hypothetical reaction pathway for the reaction of this compound with an amine to form a Schiff base could be computationally explored. The study would likely reveal the influence of the intramolecular hydrogen bonding between the para-hydroxyl group and the ortho-methoxy group on the reaction barrier.
It is important to note that while direct computational studies on the reaction mechanisms of this compound are not readily found, the principles derived from studies on similar molecules like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other substituted benzaldehydes provide a solid foundation for predicting its chemical behavior. researchgate.netrsc.org
Topological Analysis of Electron Density (e.g., QTAIM) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. ijnc.ir This method can provide quantitative and qualitative descriptions of the interactions that govern the supramolecular assembly of molecules in the crystalline state.
For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and multiple oxygen atoms in the methoxy and carbonyl groups (hydrogen bond acceptors) suggests the potential for a rich network of intermolecular hydrogen bonds in the solid state. QTAIM analysis of the crystalline structure would allow for the identification and characterization of these interactions.
The key parameters derived from a QTAIM analysis include:
Bond Critical Points (BCPs): These are points in the electron density where the gradient is zero, and they are indicative of a chemical interaction between two atoms.
Electron Density (ρ) at the BCP: The value of ρ at a BCP correlates with the strength of the interaction.
Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value is typical for closed-shell interactions, such as hydrogen bonds and van der Waals forces.
While a specific QTAIM analysis for this compound is not available, studies on other substituted benzaldehydes and crystalline organic molecules provide valuable insights. nih.govrsc.org For instance, research on multi-substituted benzaldehyde derivatives has elucidated the role of weak C-H···O hydrogen bonds and other non-covalent interactions in their crystal packing. nih.govrsc.org
A theoretical QTAIM study on this compound would likely focus on:
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the hydroxyl group at position 4 and the methoxy group at position 3. QTAIM can quantify the strength and nature of such an interaction.
Intermolecular Hydrogen Bonding: The formation of dimers or extended networks through hydrogen bonds involving the hydroxyl group, the carbonyl oxygen, and potentially the methoxy oxygens.
The following table illustrates the kind of data that would be generated from a QTAIM analysis of the most plausible intermolecular hydrogen bonds in a hypothetical crystal structure of this compound.
| Interaction Type | Donor-Acceptor Distance (Å) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) |
| O-H···O=C | ~2.7 - 2.9 | ~0.02 - 0.04 | Positive |
| C-H···O (methoxy) | ~3.2 - 3.5 | ~0.005 - 0.015 | Positive |
| C-H···O (hydroxyl) | ~3.2 - 3.5 | ~0.005 - 0.015 | Positive |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar interactions in other organic molecules.
Biological Activities and Mechanistic Investigations of 4 Hydroxy 2,3 Dimethoxybenzaldehyde in Vitro Studies
Antioxidant Activity Mechanisms and Free Radical Scavenging Capabilities
There is a notable lack of specific studies investigating the antioxidant and free-radical scavenging properties of 4-Hydroxy-2,3-dimethoxybenzaldehyde. In contrast, extensive research is available for its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). Studies on syringaldehyde (B56468) have demonstrated its capacity to scavenge various free radicals, including hydroxyl and superoxide (B77818) radicals, and protect against oxidative damage. nih.govbiocrick.com However, a direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence. The antioxidant activity of phenolic compounds is highly dependent on the substitution pattern on the aromatic ring, and thus, dedicated studies are required to determine the potential of this compound in this regard. researchgate.net
Radioprotective Effects in Cultured Cellular Systems and Associated Molecular Pathways
Currently, there are no specific published studies on the in vitro radioprotective effects of this compound. The research in this area has prominently featured its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde (designated as VND3207 in one study). This isomer has been shown to protect cultured human cells from gamma-irradiation by minimizing DNA damage and activating cell survival pathways. nih.govbiocrick.com The investigation into whether this compound possesses similar capabilities remains an open area for future research.
Antimicrobial Activity (Antibacterial and Antifungal) Against Model Pathogens
While the broader class of hydroxy and methoxy (B1213986) substituted benzaldehydes has been a subject of antimicrobial research, specific data for this compound is scarce. Studies on the related compound, 2,3-dimethoxybenzaldehyde (B126229) (which lacks the 4-hydroxy group), have indicated antifungal and antibacterial activities. medchemexpress.comnih.gov For instance, 2,3-dimethoxybenzaldehyde was reported to have a minimum inhibitory concentration (MIC) of 2.5 mM for its antifungal activity. medchemexpress.com Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has also been studied for its antibacterial effects against Staphylococcus aureus, with a reported MIC of 1024 µg/ml. nih.gov
However, without direct experimental evaluation, the specific antimicrobial profile of this compound, including its minimum inhibitory concentrations (MICs), cellular targets, and potential for synergistic effects with other agents, remains undetermined.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Function
The biological function of phenolic compounds, including this compound, is intrinsically linked to their chemical structure. While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous hydroxybenzaldehydes. The antioxidant activity, a key biological function, is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.
Research on various hydroxybenzaldehydes has demonstrated that the antioxidant capacity is closely related to the substitution pattern on the benzene (B151609) ring. researchgate.net For instance, studies on dihydroxybenzaldehyde isomers have shown a clear relationship between the position of the hydroxyl groups and the antioxidant capacity. wiserpub.com Generally, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, enhances the antioxidant potential of these compounds by facilitating the donation of a hydrogen atom to scavenge free radicals.
In the case of this compound, the hydroxyl group at the C4 position and the two methoxy groups at the C2 and C3 positions are expected to contribute to its biological activity. The hydroxyl group is a primary site for antioxidant action, while the methoxy groups can modulate the electronic properties of the benzene ring, thereby influencing the reactivity of the hydroxyl group.
A study on aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde (vanillin) highlighted the importance of the hydroxyl group in enhancing antimicrobial activity. rsc.org This suggests that modifications to the aldehyde group, while retaining the core phenolic structure, can lead to derivatives with tailored biological functions.
Interactive Table: Comparison of Antioxidant Activity of Related Hydroxybenzaldehydes
| Compound Name | Structure | Key Structural Features | Observed Antioxidant Activity |
| Protocatechuic aldehyde | 3,4-dihydroxybenzaldehyde | Two hydroxyl groups at C3 and C4 | High antioxidant activity in various assays. researchgate.net |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | One hydroxyl group at C4, two methoxy groups at C3 and C5 | Strong inhibitor of lipid oxidation. researchgate.net |
| Vanillin (B372448) | 4-hydroxy-3-methoxybenzaldehyde | One hydroxyl group at C4, one methoxy group at C3 | Moderate antioxidant activity. researchgate.net |
| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde (B117250) | One hydroxyl group at C4 | Negligible activity in some antioxidant assays. researchgate.net |
This table is generated based on data from comparative studies on related compounds and is for illustrative purposes to understand potential structure-activity relationships.
Modulation of Cellular Signaling Pathways (e.g., Akt pathway, DNA repair pathways)
Emerging research on compounds structurally related to this compound indicates their potential to modulate critical cellular signaling pathways, including those involved in cell survival and DNA repair.
A significant study on a novel vanillin derivative, VND3207 (4-hydroxy-3,5-dimethoxybenzaldehyde) , which is an isomer of the subject compound, has provided compelling evidence of its radioprotective effects through the modulation of the Akt signaling pathway and DNA damage response. nih.gov In vitro studies using human lymphoblastoid AHH-1 cells and human fibroblastoid HFS cells demonstrated that VND3207 significantly mitigated the detrimental effects of gamma-irradiation, such as proliferation inhibition and apoptosis. nih.gov
The investigation revealed that VND3207's protective mechanism involves the activation of the Akt protein, a key regulator of cell survival. nih.gov The phosphorylation of Akt and its downstream substrate, GSK3β, was concurrently increased in the presence of VND3207. nih.gov The Akt pathway is a central node in cellular signaling, promoting cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell proliferation.
Furthermore, the same study showed that VND3207 plays a crucial role in minimizing DNA damage. The compound was found to decrease the initial production and residual levels of DNA double-strand breaks (DSBs) induced by irradiation. nih.gov This protective effect on DNA is associated with an enhanced level of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the non-homologous end joining (NHEJ) pathway for DNA DSB repair. nih.gov
While these findings are for the 3,5-dimethoxy isomer, the shared core structure with this compound suggests that it may also possess the ability to interact with and modulate these fundamental cellular pathways. The antioxidant properties conferred by the phenolic hydroxyl group likely contribute to the reduction of DNA damage by scavenging reactive oxygen species (ROS) generated by ionizing radiation.
Interactive Table: In Vitro Effects of a Structurally Related Compound (VND3207) on Cellular Pathways
| Cell Line | Treatment | Observed Effect on Akt Pathway | Observed Effect on DNA Repair |
| Human lymphoblastoid AHH-1 cells | VND3207 (5-40 µM) + γ-irradiation (1-8 Gy) | Increased phosphorylation of Akt and GSK3β. nih.gov | Decreased DNA double-strand breaks; Enhanced levels of DNA-PKcs protein. nih.gov |
| Human fibroblastoid HFS cells | VND3207 (5-40 µM) + γ-irradiation (1-8 Gy) | Increased phosphorylation of Akt and GSK3β. nih.gov | Decreased DNA double-strand breaks; Enhanced levels of DNA-PKcs protein. nih.gov |
This table presents data for the structurally related compound VND3207 (4-hydroxy-3,5-dimethoxybenzaldehyde) and is intended to provide insights into the potential mechanistic pathways of this compound.
Synthesis and Advanced Applications of Derivatives and Analogues of 4 Hydroxy 2,3 Dimethoxybenzaldehyde
Design and Synthesis of Schiff Base Derivatives
A comprehensive review of scientific literature did not yield specific studies focused on the design and synthesis of Schiff base derivatives originating directly from 4-Hydroxy-2,3-dimethoxybenzaldehyde. Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. bibliomed.orgijcm.ir While this is a general and widely applicable method, specific examples detailing the reaction conditions, yields, and characterization for derivatives of this compound are not available in the reviewed literature.
The ability of Schiff bases to act as versatile ligands for the formation of metal complexes is well-documented for a wide array of substituted benzaldehydes. nih.govresearchgate.net These complexes often exhibit unique coordination geometries and electronic properties. However, a targeted search for the synthesis and coordination chemistry of metal complexes derived from Schiff bases of this compound did not provide any specific research findings. Consequently, details on their synthesis, stoichiometry, and coordination modes are not available.
The physico-chemical properties, such as magnetic susceptibility, molar conductance, and spectral characteristics, are crucial for understanding the nature and potential applications of Schiff base metal complexes. viirj.org Research into these properties is contingent on the successful synthesis and isolation of the complexes. As no specific metal complexes of this compound Schiff bases have been reported in the surveyed literature, an investigation into their properties and applications has not been conducted.
Synthesis and Characterization of Hydrazone Derivatives
Hydrazone derivatives of this compound have been successfully synthesized and characterized. These compounds are typically formed through the condensation reaction between this compound and a hydrazide. mdpi.comnih.gov
A notable synthesis involves the reaction of 4-hydroxybenzoic acid hydrazide with 2,3-dimethoxy-4-hydroxybenzaldehyde. These reactions are generally carried out by heating the reactants in a solvent like methanol (B129727), often with a catalytic amount of acid, to produce the corresponding hydrazide-hydrazone derivatives in good to quantitative yields (76–100%). mdpi.comnih.gov
The general reaction scheme is as follows: R-CO-NH-NH₂ (Hydrazide) + this compound → R-CO-NH-N=CH-(C₆H₃)-2,3-(OCH₃)₂-4-OH (Hydrazone) + H₂O
| Compound Name | Starting Hydrazide | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| (E)-N'-(4-hydroxy-2,3-dimethoxybenzylidene)-4-hydroxybenzohydrazide | 4-hydroxybenzoic acid hydrazide | 85 | 255 (dec.) | mdpi.com |
Structural elucidation of hydrazones derived from this compound has been accomplished using various spectroscopic methods and crystallographic studies. The geometry of the imine (CH=N) double bond in aroyl hydrazones is a key structural feature. mdpi.com
Crystallographic studies of the imine derivatives of 4-hydroxybenzhydrazide (B196067) with aldehydes, including 2,3-dimethoxybenzaldehyde (B126229), have confirmed that the geometry around the C=N double bond is predominantly in the E configuration. mdpi.comnih.gov This configuration is often stabilized by intramolecular hydrogen bonding.
In solution, NMR spectra can become complex, suggesting the possible existence of multiple conformers, likely due to restricted rotation around the amide (-CO-NH-) bond. vjs.ac.vn This can result in two sets of resonance signals for the same molecule, indicating the presence of different conformations in equilibrium. vjs.ac.vn
The primary chemical reactivity explored for this compound in this context is its condensation reaction with hydrazides to form the C=N azomethine group, which is characteristic of hydrazones. wikipedia.org This reaction is a versatile and fundamental process in the synthesis of this class of compounds. nih.gov
Hydrazones themselves are known to undergo further reactions. For instance, they are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent aldehyde and hydrazide. wikipedia.org They also serve as crucial intermediates in various organic reactions, including the Wolff–Kishner reduction. wikipedia.org The reactivity of the phenolic hydroxyl group and the methoxy (B1213986) groups on the aromatic ring can also be exploited for further functionalization, although specific examples starting from hydrazones of this compound are not detailed in the reviewed literature.
Formation of Chalcone (B49325) Derivatives via Condensation Reactions
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). rjpbcs.comjetir.orgnih.gov This method is a cornerstone for creating the characteristic α,β-unsaturated ketone core of chalcones. scielo.org.bo
Despite the prevalence of this synthetic route, a comprehensive literature search did not identify specific examples of chalcone derivatives formed from the condensation of this compound with an acetophenone or a related ketone. While the general methodology is well-established for isomers like 4-hydroxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (B141060), nih.govaip.org dedicated studies on the synthesis, reaction conditions, and yields for chalcones derived from this compound are not present in the surveyed scientific papers.
Utilization as a Building Block in Complex Organic Synthesis
The strategic placement of the hydroxyl, methoxy, and aldehyde moieties on the benzene (B151609) ring of this compound allows for a diverse range of chemical transformations. This has made it a key starting material for chemists aiming to construct intricate molecular architectures.
Precursor in Natural Product Synthesis
While direct and extensive research on the application of this compound in the total synthesis of natural products is not widely documented, its structural motifs are present in various naturally occurring compounds. The related compound, 2,3-dimethoxybenzaldehyde, is a known precursor in the synthesis of the isoquinoline (B145761) alkaloid berberine (B55584), highlighting the potential of this substitution pattern in accessing complex alkaloid skeletons. medchemexpress.com The presence of the 4-hydroxy group in the target molecule offers an additional handle for synthetic manipulation, suggesting its potential utility in the synthesis of hydroxylated natural products or as a key fragment in the convergent synthesis of larger, more complex molecules.
Scaffold for Heterocyclic Compound Synthesis
The reactivity of the aldehyde and the phenolic hydroxyl group makes this compound an ideal scaffold for the construction of a variety of heterocyclic compounds. The aldehyde can readily undergo condensation reactions with amines, hydrazines, and other dinucleophiles to form Schiff bases and hydrazones, which can then be cyclized to afford nitrogen-containing heterocycles such as benzodiazepines, benzothiazines, and pyrazoles.
For instance, derivatives of hydroxyl- and methoxy-substituted benzaldehydes are known to react with various amines to form Schiff bases, which are versatile intermediates in organic synthesis. These Schiff bases can be further elaborated into a multitude of heterocyclic systems. The presence of the methoxy groups can influence the regioselectivity of cyclization reactions and the properties of the final heterocyclic products.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to participate in hydrogen bonding (via its hydroxyl group) and other non-covalent interactions makes it a molecule of interest in the field of supramolecular chemistry. These interactions can drive the self-assembly of molecules into larger, well-defined architectures.
Derivatives of this benzaldehyde (B42025) can be designed to form macrocycles, which are large cyclic molecules with important applications in host-guest chemistry, catalysis, and as synthetic ion channels. core.ac.ukresearchgate.net The strategic placement of the functional groups on the this compound scaffold can be used to direct the formation of specific macrocyclic structures with tailored sizes, shapes, and functionalities. The synthesis of macrocycles often involves the stepwise or template-directed connection of smaller building blocks, and the defined geometry of this substituted benzaldehyde makes it an excellent candidate for such synthetic strategies.
Development of Novel Materials Based on this compound Scaffolds
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel functional materials. The aromatic core and the potential for conjugation through the aldehyde group can give rise to interesting photophysical properties.
One area of exploration is in the field of liquid crystals. researchgate.net Molecules that exhibit liquid crystalline phases have applications in displays, sensors, and other optical technologies. The rod-like shape of many derivatives that can be synthesized from benzaldehydes, coupled with the potential for strong intermolecular interactions, are key features for the formation of liquid crystalline phases. While research on liquid crystals derived specifically from this compound is not extensively reported, the broader class of substituted benzaldehydes has been investigated for this purpose. researchgate.net The specific substitution pattern of this compound could lead to materials with unique phase behaviors and electro-optical properties.
Advanced Analytical Methodologies for 4 Hydroxy 2,3 Dimethoxybenzaldehyde Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-Hydroxy-2,3-dimethoxybenzaldehyde due to its high resolution, sensitivity, and versatility. The development of a robust HPLC method is a meticulous process involving the optimization of various chromatographic parameters to achieve the desired separation.
Reversed-Phase and Normal-Phase Chromatography Optimization
Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of moderately polar compounds like this compound. The optimization of an RP-HPLC method involves the careful selection of a stationary phase, typically a C18 column, and a mobile phase. For analogous compounds such as 2-hydroxy-4-methoxybenzaldehyde, a mobile phase consisting of a mixture of methanol (B129727) and water is often effective. The ratio of the organic modifier (methanol or acetonitrile) to the aqueous phase is a critical parameter that is adjusted to control the retention time and resolution of the analyte. The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the phenolic hydroxyl group. sielc.com
Normal-phase HPLC, while less common for this type of analyte, can be a valuable alternative, particularly for separating isomers or when dealing with non-polar matrices. In normal-phase chromatography, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The optimization process focuses on adjusting the polarity of the mobile phase to achieve the desired separation.
A typical starting point for method development for this compound would involve a C18 column with a gradient elution starting from a lower concentration of organic solvent and gradually increasing. The flow rate is typically maintained around 1.0 mL/min, and detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
| Parameter | Optimized Condition for a Related Compound (2-Hydroxy-4-methoxybenzaldehyde) |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at specific wavelength |
| Reference |
Chiral HPLC for Enantiomeric Purity Assessment
While this compound itself is not chiral, derivatives synthesized from it may possess chiral centers. In such cases, assessing the enantiomeric purity is crucial, particularly in pharmaceutical research. Chiral HPLC is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The development of a chiral HPLC method involves screening various types of CSPs (e.g., polysaccharide-based, protein-based) and mobile phases (both normal and reversed-phase) to find the optimal conditions for enantiomeric resolution. The choice of mobile phase can significantly influence the separation, and often, a mixture of an alkane (like hexane or heptane) with an alcohol (like isopropanol (B130326) or ethanol) is used in normal-phase mode.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
The GC-MS method involves injecting the derivatized sample into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification and quantification. The NIST WebBook provides mass spectral data for related compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde, which can serve as a reference for identifying fragmentation patterns. nist.gov
Spectrophotometric Assays for Detection and Quantification in Complex Matrices
UV-Vis spectrophotometry offers a simple and rapid method for the detection and quantification of this compound, especially in routine quality control. The compound exhibits characteristic absorbance in the UV region due to its aromatic ring and carbonyl group. A study on the spectrophotometric determination of mixtures of hydroxybenzaldehydes demonstrated the feasibility of using this technique for quantification. nih.gov
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A study on vanillin (B372448) derivatives showed that the λmax can vary depending on the specific derivative, with values around 286 nm, 320 nm, and 336 nm being reported for different Schiff bases. researchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of small sample volumes. In CE, charged molecules are separated based on their electrophoretic mobility in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration to form micelles. The analyte partitions between the aqueous buffer and the micelles, and separation is achieved based on these partitioning differences.
A study on the separation of 3,4-dimethoxybenzaldehyde (B141060) and related compounds by high-performance capillary electrophoresis utilized a buffer containing sodium dodecyl sulphate (SDS) as the surfactant. eurachem.org The optimization of a CE method for this compound would involve adjusting the buffer pH, surfactant concentration, and applied voltage to achieve the best separation efficiency.
Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) in Academic Settings
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. In an academic research setting, method validation provides confidence in the reliability of the data generated. The key validation parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, and robustness. scielo.brnih.gov
Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any interfering substances, such as impurities or matrix components. In HPLC, this is often demonstrated by the separation of the analyte peak from other peaks and by performing forced degradation studies.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity. For a related compound, 2-hydroxy-4-methoxybenzaldehyde, linearity was established in the range of 5–350 μg/mL with an r² > 0.998.
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the relative standard deviation (RSD). For 2-hydroxy-4-methoxybenzaldehyde, intra-day and inter-day precision were found to be within acceptable limits.
Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may involve varying the mobile phase composition, pH, flow rate, and column temperature.
| Validation Parameter | Typical Acceptance Criteria in Academic Research | Example Data for a Related Compound (2-Hydroxy-4-methoxybenzaldehyde) |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by diode array detection |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Accuracy (% Recovery) | Typically 98-102% | Not explicitly stated, but method deemed accurate |
| Precision (RSD) | ≤ 2% | Intra-day: 0.41-1.07%, Inter-day: 0.61-1.76% |
| Robustness | No significant change in results with small variations | Not explicitly detailed in the reference |
Conclusion and Future Perspectives in 4 Hydroxy 2,3 Dimethoxybenzaldehyde Research
Summary of Key Academic Contributions
The academic contributions to the understanding of hydroxy-dimethoxybenzaldehyde isomers are primarily centered on their synthesis, biological activities, and utility as versatile chemical intermediates. Research has extensively documented the synthesis of related compounds like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and 4-hydroxy-3-methoxybenzaldehyde (vanillin), often through the modification of naturally occurring precursors. researchgate.netwikipedia.orgchemicalbook.com These studies provide foundational methods that could be adapted for the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde.
A significant body of research has explored the biological potential of substituted benzaldehydes, revealing a range of activities including antioxidant, antimicrobial, anti-inflammatory, and even anticancer properties. ontosight.aiontosight.ai For instance, derivatives of 4-hydroxy-3-methoxybenzaldehyde have been investigated for their health benefits. researchgate.net Theoretical studies, such as those on benzaldehyde (B42025) derivatives as tyrosinase inhibitors, have provided insights into the structure-activity relationships that govern their biological functions. These findings suggest that this compound may also possess interesting biological properties worthy of investigation.
Furthermore, the role of these compounds as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers, is a major area of academic contribution. researchandmarkets.comreportsanddata.comwisdomlib.org The aldehyde functionality allows for a variety of chemical transformations, making these compounds valuable building blocks in organic synthesis. nih.gov
Identification of Remaining Research Gaps and Unexplored Areas
The most significant research gap is the lack of focused studies on this compound itself. While its isomers have been the subject of numerous investigations, this particular compound remains largely unexplored. This presents a clear opportunity for novel research.
Key unexplored areas include:
Synthesis and Characterization: The development of an efficient and scalable synthesis method specifically for this compound is a primary research gap. While methods for its isomers exist, the specific substitution pattern of this compound may require novel synthetic strategies. A thorough characterization of its physicochemical and spectroscopic properties is also needed.
Biological Activity Screening: A comprehensive screening of the biological activities of this compound is a major unexplored area. Based on the activities of its isomers, it would be valuable to investigate its potential as an antioxidant, antimicrobial, anti-inflammatory, or anticancer agent.
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies would be necessary to understand how the compound exerts its effects at the molecular and cellular levels.
Comparative Studies: A systematic comparison of the properties and activities of this compound with its more well-known isomers would provide valuable insights into the influence of the substituent positions on its chemical and biological behavior.
Emerging Methodologies and Technologies for Future Studies
Future research on this compound and its derivatives can benefit significantly from a range of emerging methodologies and technologies:
Advanced Synthesis Techniques: Modern synthetic methodologies, such as C-H functionalization and flow chemistry, could offer more efficient and sustainable routes to synthesize this compound and its derivatives. nih.govresearchgate.net
High-Throughput Screening: High-throughput screening (HTS) technologies can be employed to rapidly screen this compound against a wide range of biological targets to identify potential therapeutic applications.
Computational Modeling and aI: In silico methods, including molecular docking and quantum chemical calculations, can be used to predict the biological activities and physicochemical properties of this compound, guiding experimental work and providing insights into its mechanism of action. whiterose.ac.uk
Omics Technologies: If the compound shows significant biological activity, technologies such as genomics, proteomics, and metabolomics can be used to elucidate its effects on cellular pathways and networks.
Advanced Analytical Techniques: Modern analytical techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry, will be crucial for the unambiguous characterization of this compound and its reaction products.
Potential for Interdisciplinary Research Collaborations
The study of this compound offers numerous opportunities for interdisciplinary collaboration:
Chemistry and Biology: Organic chemists can collaborate with biologists and pharmacologists to synthesize and test the biological activities of the compound and its derivatives.
Materials Science and Engineering: The potential of this compound as a monomer or cross-linking agent in the development of novel polymers and functional materials could be explored through collaborations with materials scientists. nih.gov
Food Science and Nutrition: Given the prevalence of its isomers in flavors and natural products, collaborations with food scientists could explore its potential as a flavoring agent or food preservative.
Computational Science and Experimental Science: A strong collaboration between computational chemists and experimental scientists will be key to efficiently exploring the potential of this compound.
Outlook on the Long-Term Academic and Applied Impact of this compound Research
The long-term impact of research on this compound will depend on the findings of the currently unexplored areas of investigation. However, based on the rich chemistry and diverse applications of its isomers, the outlook is promising.
Academic Impact: The study of this under-researched isomer will contribute to a more complete understanding of the structure-property relationships within the substituted benzaldehyde family. It could lead to the discovery of novel chemical reactions and biological activities.
Applied Impact: If this compound is found to possess valuable biological properties, it could lead to the development of new therapeutic agents, agrochemicals, or other commercially important products. researchandmarkets.comreportsanddata.com Its potential as a building block in organic synthesis could also lead to the development of new materials and fine chemicals. The growing market for benzaldehyde derivatives suggests a demand for novel compounds with unique properties. markwideresearch.comgrandviewresearch.com
Data Tables
Table 1: Properties of Selected Hydroxy-Dimethoxybenzaldehyde Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications/Research Areas |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | Antioxidant, anticancer research, intermediate in synthesis. ontosight.ai |
| 3-Hydroxy-2,4-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | Antioxidant, anti-inflammatory, antimicrobial properties. ontosight.ailookchem.com |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | C₉H₁₀O₃ | 166.17 | Flavorant, odorant, intermediate for pharmaceuticals. wikipedia.orgchemicalbook.com |
| 2,3-Dimethoxybenzaldehyde (B126229) (o-Veratraldehyde) | C₉H₁₀O₃ | 166.17 | Antifungal agent, intermediate for berberine (B55584) synthesis. medchemexpress.com |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 152.15 | Flavoring agent, chemical intermediate for pharmaceuticals and other chemicals. researchgate.net |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Intermediate in the synthesis of other organic compounds. chemicalbook.com |
Table 2: Summary of Research Focus on Related Benzaldehyde Derivatives
| Research Area | Key Findings and Contributions | Relevant Compounds |
| Synthesis | Development of multi-step synthetic routes from readily available precursors; exploration of greener and more efficient synthetic methods. | Vanillin (B372448), Veratraldehyde, 4-Hydroxy-3,5-dimethoxybenzaldehyde |
| Biological Activity | Identification of antioxidant, antimicrobial, anti-inflammatory, and anticancer properties; structure-activity relationship studies. | 4-Hydroxy-3,5-dimethoxybenzaldehyde, 3-Hydroxy-2,4-dimethoxybenzaldehyde, Vanillin derivatives |
| Chemical Intermediates | Use as building blocks for the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. | Veratraldehyde, Vanillin, Substituted benzaldehydes in general |
| Theoretical Studies | Computational modeling to predict biological activity, reaction mechanisms, and spectroscopic properties. | Benzaldehyde derivatives |
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-2,3-dimethoxybenzaldehyde, and how do reaction conditions influence yield?
The synthesis of substituted benzaldehydes often involves condensation reactions or methoxylation strategies. For example, a general method involves refluxing substituted benzaldehyde precursors with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification . While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for 2,3-dimethoxybenzaldehyde derivatives (e.g., brominated variants) highlight the importance of optimizing temperature, solvent polarity, and catalyst choice. For instance, bromine substitution at specific positions requires controlled electrophilic aromatic substitution conditions to avoid over-halogenation . Yield optimization may involve monitoring reaction progress via TLC or HPLC, as described in protocols for related aldehydes .
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- GC-MS : Provides molecular weight confirmation and fragmentation patterns. For example, NIST databases offer reference spectra for structurally similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde, which can aid in comparative analysis .
- NMR : ¹H and ¹³C NMR resolve methoxy and hydroxyl group positions. The chemical shift of the aldehyde proton (~9-10 ppm) and methoxy groups (~3.8-4.0 ppm) are critical for structural validation .
- HPLC : Useful for purity assessment, especially when coupled with UV detection at 270–300 nm (typical for aromatic aldehydes) .
Q. How does solubility impact experimental design for this compound?
this compound is likely sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO), based on data for analogous compounds like 4-hydroxybenzaldehyde (8.45 mg/mL in water at 25°C) . Solvent choice is critical for reactions requiring homogeneous conditions. For example, DMF or DMSO may be used for nucleophilic substitutions, while ethanol is suitable for condensations .
Advanced Research Questions
Q. How do substituents (e.g., bromine) at positions 5 or 6 affect the electronic and optical properties of 2,3-dimethoxybenzaldehyde derivatives?
Bromine substitution alters intermolecular interactions and electronic stability. In 5- or 6-bromo-2,3-dimethoxybenzaldehyde derivatives:
- Electronic Effects : Bromine reduces HOMO-LUMO gaps, increasing kinetic stability in the order 6-BRB < 5-BRB < 2,3-DMB .
- Optical Properties : Bromine enhances third-order nonlinear optical susceptibility (χ⁽³⁾) due to increased polarizability. Theoretical calculations for 6-BRB predict χ⁽³⁾ = 89.54 × 10⁻²² (m/V)², making it promising for NLO materials .
- Crystal Packing : Hirshfeld surface analysis shows bromine increases Br···Br and H···Br interactions, influencing crystallinity and material performance .
Q. What strategies mitigate contradictions in reactivity data for methoxy-substituted benzaldehydes in cross-coupling reactions?
Discrepancies in reactivity often arise from steric hindrance or competing side reactions. For 2,3-dimethoxy derivatives:
- Protection/Deprotection : Temporarily protecting the hydroxyl group (e.g., as a silyl ether) can prevent unwanted oxidation during Suzuki-Miyaura couplings .
- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in aryl-aryl bond formation .
- Kinetic Studies : Real-time monitoring via in-situ IR or Raman spectroscopy helps identify intermediates and optimize reaction pathways .
Q. How can computational methods predict the biological activity of this compound derivatives?
- QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett constants) with pharmacological activity. For example, methoxy groups enhance membrane permeability, while hydroxyl groups improve hydrogen-bonding potential .
- Docking Simulations : Predict binding affinity to target enzymes (e.g., cyclooxygenase) using crystal structures from databases like Protein Data Bank .
- ADMET Profiling : Tools like SwissADME estimate bioavailability and toxicity, guiding lead optimization .
Methodological Considerations
Q. What safety protocols are recommended for handling methoxy-substituted benzaldehydes?
- PPE : Use nitrile gloves, lab coats, and respiratory filters (FFP2 masks) to avoid inhalation or dermal exposure .
- Waste Disposal : Segregate halogenated waste (if brominated derivatives are synthesized) and neutralize aldehydes with bisulfite before disposal .
- Ventilation : Perform reactions in fume hoods to mitigate volatile organic compound (VOC) exposure .
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
- Purity Verification : Recrystallize the compound and compare with literature melting points (e.g., NIST data for 4-hydroxy-3,5-dimethoxybenzaldehyde: 465.7 K) .
- Interlaboratory Validation : Cross-check NMR/GC-MS results with collaborative studies to rule out instrumentation bias .
Applications in Material Science
Q. What role does this compound play in synthesizing macrocyclic compounds?
It serves as a precursor for dialdehydes in [2 + 2] or [2 + 3] condensations with polyamines. For example, reaction with bis(2,2′-dichloroethyl)ether yields dialdehydes with "w"-shaped conformations, useful in supramolecular chemistry . The dihedral angle between aromatic rings (~78°) influences host-guest binding efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
